Ozagrel Sodium

Thromboxane Synthase Selectivity Enzyme Assay

Choose Ozagrel Sodium for thrombosis or ischemia research when PGI2 preservation is critical. This selective TXA2 synthase inhibitor redirects prostaglandin endoperoxides to prostacyclin, avoiding confounded results from non-selective COX inhibitors like aspirin. With >90,000‑fold selectivity over COX, low‑dose efficacy (ED50 i.v. 0.066 mg/kg; ID50 p.o. 0.3 mg/kg), and clinical validation in acute cerebral thrombosis, it delivers cleaner pharmacological readouts. Note: For injectable formulations, consider the tromethamine salt; procure this sodium salt only if your protocol mandates it.

Molecular Formula C13H11N2NaO2
Molecular Weight 250.23 g/mol
CAS No. 189224-26-8
Cat. No. B071270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOzagrel Sodium
CAS189224-26-8
Synonyms3-(4-(1H-imidazol-1-ylmethyl)phenyl)-2-propenoic acid
4-(1-imidazoylmethyl)cinnamic acid
OKY 046
OKY-046
ozagrel
ozagrel, monohydrochloride
ozagrel, monohydrochloride, (E)-isomer
sodium ozagrel
Molecular FormulaC13H11N2NaO2
Molecular Weight250.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)[O-].[Na+]
InChIInChI=1S/C13H12N2O2.Na/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);/q;+1/p-1/b6-5+;
InChIKeyNCNYJCOBUTXCBR-IPZCTEOASA-M
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ozagrel Sodium (CAS 189224-26-8) – Thromboxane A2 Synthase Inhibitor for Antithrombotic and Neuroprotective Applications


Ozagrel Sodium (OKY-046 sodium) is an imidazole derivative and a selective thromboxane A2 (TXA2) synthase inhibitor . It exerts antiplatelet and vasodilatory effects by suppressing the conversion of prostaglandin endoperoxides to TXA2 while concurrently redirecting substrate to enhance prostacyclin (PGI2) production [1]. Clinically approved in Japan for acute cerebral thrombosis and postoperative cerebral vasospasm [2], it is also widely used as a pharmacological tool compound in preclinical cardiovascular and neurovascular research [3].

Why Ozagrel Sodium Cannot Be Substituted by Aspirin or Other Salt Forms


Simple substitution of Ozagrel Sodium with other antiplatelet agents (e.g., aspirin, clopidogrel) or alternative salt forms (e.g., Ozagrel tromethamine) is not supported by data due to fundamental mechanistic, pharmacokinetic, and pharmaceutical quality divergences. Aspirin inhibits cyclooxygenase (COX) non-selectively, suppressing both TXA2 and vasodilatory prostaglandins, whereas Ozagrel Sodium selectively inhibits TXA2 synthase while preserving PGI2 [1]. Compared to the tromethamine salt, Ozagrel Sodium exhibits inferior solubility and a higher incidence of particulate contamination in injectable formulations, presenting distinct pharmaceutical handling and safety considerations [2]. These differences necessitate direct experimental or clinical validation rather than in-class interchange.

Quantitative Differentiation Evidence for Ozagrel Sodium (CAS 189224-26-8) vs. Comparators


Selectivity: Ozagrel Sodium Spares PGI2 Synthase and COX Unlike Aspirin

Ozagrel Sodium potently inhibits TXA2 synthase with an IC50 of 11 nM for the rabbit platelet enzyme . In contrast to aspirin, which irreversibly inhibits cyclooxygenase (COX), Ozagrel Sodium does not inhibit prostacyclin (PGI2) synthase, cyclooxygenase, or PGE2 isomerase, demonstrating IC50 values > 1 mM for these off-target enzymes [1]. This selective inhibition redirects PG endoperoxides towards PGI2 production, preserving vasodilatory capacity .

Thromboxane Synthase Selectivity Enzyme Assay

In Vivo Antithrombotic Potency: Ozagrel Sodium vs. Aspirin and Ticlopidine

In a rat model of thrombosis induced by endothelial injury, Ozagrel Sodium demonstrated a therapeutic ED50 of 0.066 mg/kg i.v., which is markedly lower than the 30 mg/kg i.v. required for aspirin to achieve only moderate inhibition [1]. Ozagrel Sodium also exhibited superior oral antithrombotic efficacy (ID50 = 13.7 mg/kg p.o.) compared to aspirin, which failed to achieve 50% inhibition even at 100 mg/kg p.o. [1]. The oral ID50 for inhibiting TXA2 generation was 0.3 mg/kg for Ozagrel Sodium versus 6.4 mg/kg for aspirin [1].

Antithrombotic Thrombosis Model In Vivo Pharmacology

Clinical Efficacy in Acute Cerebral Infarction: Ozagrel Sodium vs. Ligustrazine Hydrochloride

In a randomized controlled trial of 100 patients with acute cerebral infarction, Ozagrel Sodium (80 mg/day i.v. for 14 days) achieved a total effective rate of 92.00%, which was significantly superior to the 78.00% observed with Ligustrazine Hydrochloride (160 mg/day i.v.) [1]. This represents an absolute improvement of 14 percentage points in therapeutic response under comparable treatment conditions.

Acute Cerebral Infarction Clinical Trial Efficacy

Combination Therapy Benefit: Ozagrel Sodium Plus Aspirin vs. Aspirin Monotherapy in Acute Ischemic Stroke

Adding Ozagrel Sodium to low-dose aspirin (100 mg/day) in patients with acute ischemic stroke beyond the thrombolytic window resulted in significantly better neurological outcomes at 14 days compared to aspirin alone. The NIHSS score improvement was superior in the combination group (p=0.007), and motor strength scale scores were markedly higher (p<0.001) [1]. This additive benefit was achieved without a statistically significant increase in hemorrhagic transformation [1].

Combination Therapy Acute Ischemic Stroke Clinical Outcome

Salt Form Selection: Ozagrel Sodium vs. Ozagrel Tromethamine for Injection Quality

A comprehensive pharmaceutical evaluation comparing Ozagrel Sodium and Ozagrel Tromethamine injections revealed that the tromethamine salt offers superior quality attributes. Ozagrel Tromethamine injection has a nearly neutral pH, higher solubility, and better compatibility with packaging materials [1]. Crucially, national drug sampling inspections have identified visible particulate matter in some batches of Ozagrel Sodium injection, whereas no such issues have been reported for Ozagrel Tromethamine injection [1]. This indicates that Ozagrel Sodium formulations present higher quality control risks and potential clinical safety concerns.

Pharmaceutical Quality Salt Form Injectable Formulation

Optimal Application Scenarios for Ozagrel Sodium Based on Quantitative Differentiation


Preclinical Models Requiring Selective TXA2 Synthase Inhibition Without PGI2 Suppression

Use Ozagrel Sodium (CAS 189224-26-8) in rodent models of thrombosis, cerebral ischemia, or inflammation where the preservation of prostacyclin (PGI2) production is critical for maintaining vascular homeostasis. Its >90,000-fold selectivity window over COX and PGI2 synthase [5] makes it the tool of choice over aspirin or other non-selective COX inhibitors, avoiding confounding effects from PGI2 depletion [4].

In Vivo Antithrombotic Studies in Rats Requiring Low-Dose Efficacy

Employ Ozagrel Sodium in rat thrombosis models to achieve potent antithrombotic effects at low doses (ED50 i.v. 0.066 mg/kg; ID50 p.o. 0.3 mg/kg for TXA2 inhibition) [5]. This allows for a wider dosing window and reduces potential off-target toxicities compared to high-dose aspirin (ID50 6.4 mg/kg) [5], facilitating cleaner pharmacological readouts in cardiovascular research.

Clinical Trial Design for Acute Cerebral Infarction with Ozagrel Sodium Adjunct Therapy

Consider Ozagrel Sodium (80-160 mg/day i.v.) as an adjunct to low-dose aspirin in randomized controlled trials for acute ischemic stroke patients beyond the thrombolytic window. Evidence shows significant improvement in NIHSS and motor strength scores at 14 days with combination therapy (p<0.01) [5]. This scenario is supported by a 92% total effective rate in monotherapy trials for acute cerebral infarction [4].

Formulation Development and Quality Control for Injectable Antithrombotics

For developing injectable formulations, prioritize the Ozagrel Tromethamine salt over Ozagrel Sodium due to documented quality advantages: near-neutral pH, higher solubility, better container compatibility, and the absence of visible particulate issues found in sodium salt batches [5]. Researchers should only procure Ozagrel Sodium if specific experimental requirements mandate the sodium salt and quality is rigorously controlled.

Quote Request

Request a Quote for Ozagrel Sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.